4-(4-Methoxypyrimidin-2-yl)piperazin-2-one
Description
4-(4-Methoxypyrimidin-2-yl)piperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a methoxypyrimidine group
Properties
IUPAC Name |
4-(4-methoxypyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-15-8-2-3-11-9(12-8)13-5-4-10-7(14)6-13/h2-3H,4-6H2,1H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQBQQGEYPOHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypyrimidin-2-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxypyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the piperazine moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.
Scientific Research Applications
4-(4-Methoxypyrimidin-2-yl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: It serves as a ligand in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the development of agrochemicals and other industrially relevant molecules.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it can act as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function . The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: This compound shares a similar piperazine core but has a methoxyphenyl group instead of a methoxypyrimidine group.
4-(4-Methoxyphenyl)piperazine: Another similar compound with a methoxyphenyl group attached to the piperazine ring.
Uniqueness
4-(4-Methoxypyrimidin-2-yl)piperazin-2-one is unique due to the presence of the methoxypyrimidine group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
